2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system derived from the fusion of two pyridine rings through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,6-naphthyridines, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Biochemical Pathways
It is known that similar compounds, such as 1,6-naphthyridines, can affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Action Environment
It is known that similar compounds, such as 1,6-naphthyridines, can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Similar compounds have shown to inhibit or activate enzymes, change gene expression, and bind to biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide typically involves multi-step processes. One common method includes the use of starting materials such as 2-aminonicotinic acid, which undergoes cyclization and subsequent functional group transformations to yield the desired compound . Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-HIV, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities but different structural features.
1,8-Naphthyridine: Known for its use in medicinal chemistry and similar applications.
Uniqueness: 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide stands out due to its specific structural configuration, which imparts unique reactivity and biological activity. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in both research and industrial settings .
Biological Activity
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered interest due to its diverse biological activities. This article explores the biological properties of this compound, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₀N₂O₂
- CAS Number : 60316-25-8
Anticancer Activity
Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that various naphthyridine compounds can inhibit the proliferation of cancer cells through multiple mechanisms:
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Compounds have been reported to activate apoptotic pathways in cancerous cells.
- Inhibition of Tumor Growth : Animal studies demonstrate that naphthyridine derivatives can reduce tumor size in xenograft models.
Table 1: Summary of Anticancer Activity
Compound Name | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
Aaptamine | HeLa | 10.47 | DNA intercalation and apoptosis |
Canthinone | A549 | 15.03 | Inhibition of pro-inflammatory mediators |
2-Oxo-Naphthyridine | MCF-7 | 8.5 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
Naphthyridine derivatives have shown promise in reducing inflammation. For example, studies on related compounds indicate that they can lower the levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro and in vivo.
Neuroprotective Properties
Research indicates that certain naphthyridine derivatives may exert neuroprotective effects. They have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Anticancer Efficacy of Naphthyridine Derivatives
A study published in Pharmaceutical Biology evaluated the anticancer activity of various naphthyridine derivatives against several human cancer cell lines. The results showed that these compounds effectively inhibited cell growth and induced apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving rats with induced colitis, canthinone-type alkaloids demonstrated a reduction in inflammatory markers and oxidative stress levels in colon tissues. This suggests potential therapeutic applications for inflammatory diseases.
Research Findings
Recent literature highlights a growing body of evidence supporting the biological activity of naphthyridine derivatives:
- Antitumor Agents : A comprehensive review identified numerous naphthyridine compounds as effective antitumor agents with varying mechanisms.
- Neuroprotective Effects : Some studies suggest that these compounds may help mitigate neurodegenerative conditions by protecting neurons from damage.
- Broad Pharmacological Potential : The versatility of naphthyridine derivatives positions them as candidates for drug development across various therapeutic areas.
Properties
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-8(13)6-3-5-4-11-2-1-7(5)12-9(6)14/h3,11H,1-2,4H2,(H2,10,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLJUBLUKUUATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.